Otonecine

描述

Classification and Structural Context of Pyrrolizidine (B1209537) Alkaloids

Pyrrolizidine alkaloids are systematically classified based on the structure of their constituent necine base. encyclopedia.pubmdpi.com There are four principal types of necine bases: retronecine (B1221780), heliotridine (B129409), platynecine, and otonecine. encyclopedia.pub The first three types are bicyclic, meaning they possess two fused five-membered rings with a shared nitrogen atom. mdpi.com In contrast, this compound is structurally distinct.

From a chemical standpoint, this compound is considered a monocyclic base that features a carbonyl group at the C-8 position and a methylated nitrogen atom. encyclopedia.pubmdpi.com Although it is not a true bicyclic system, it can exhibit bicyclic character due to transannular interactions, which is a bond formation between the keto group's carbon and the tertiary amine's nitrogen. nih.gov PAs derived from retronecine, heliotridine, and this compound bases are characterized by a double bond between the C-1 and C-2 positions of the necine base, a feature referred to as 1,2-unsaturation. encyclopedia.pubresearchgate.net This unsaturation is a critical structural element in many toxic PAs. encyclopedia.pub Platynecine-type PAs, conversely, have a saturated necine base. encyclopedia.pubmdpi.com

Another key distinction is that most PAs can exist as either tertiary amines or their corresponding N-oxides. encyclopedia.pub The N-oxide form is typically more water-soluble and is often the primary form for transport and storage within the plant. nih.gov However, due to its methylated nitrogen, this compound cannot form an N-oxide derivative, a feature that sets it apart from most other PAs. wikipedia.orgencyclopedia.pub

| Necine Base Type | Core Structure | Key Structural Features | N-Oxide Formation | Saturation |

|---|---|---|---|---|

| Retronecine | Bicyclic | Diastereomer of Heliotridine | Yes | 1,2-Unsaturated |

| Heliotridine | Bicyclic | Diastereomer of Retronecine | Yes | 1,2-Unsaturated |

| Platynecine | Bicyclic | Lacks 1,2-double bond | Yes | Saturated |

| This compound | Monocyclic (with transannular interaction) | C-8 keto group, methylated nitrogen | No | 1,2-Unsaturated |

Historical Perspectives on this compound Research

The scientific study of pyrrolizidine alkaloids began in the 19th century, though the full extent of their chemical properties and biological significance was not immediately understood. wikipedia.org It was primarily through investigations into livestock poisoning events in the early to mid-20th century that the potent nature of these plant-derived compounds was recognized. wikipedia.org

Research focusing specifically on the this compound subclass of PAs has been driven by the isolation and characterization of these compounds from various plant species. For instance, studies on plants used in traditional Chinese medicine, such as those from the Ligularia genus, have been pivotal. Research on Ligularia hodgsonii led to the isolation and detailed structural investigation of the this compound-type PAs clivorine (B1239113) and ligularine (B1675384). nih.gov Similarly, the plant Petasites japonicus has been a source for the isolation of several this compound-type alkaloids, including petasitenine (B1232291) (also known as fukinotoxine), neopetasitenine, senkirkine, and the novel compound secopetasitenine. brown.edu These discoveries have provided the foundational chemical knowledge for understanding the unique structural and chemical properties of the this compound group.

Significance of this compound within Specialized Metabolite Studies

This compound and its derivatives hold particular significance in the study of specialized metabolites due to their unique chemical attributes, which influence their biological and chemical behavior.

Structural and Chemical Uniqueness: The most significant aspect of this compound is its structure. As a monocyclic base with a methylated nitrogen and a C-8 keto group, it diverges from the more common bicyclic necine bases. encyclopedia.pubmdpi.com This structure prevents the formation of N-oxides, the highly polar and water-soluble form that is crucial for the transport and storage of other PAs within plants. nih.govencyclopedia.pub This implies that this compound-type PAs may have different mechanisms of sequestration and translocation within the plant. Furthermore, research using NMR spectroscopy on this compound-type alkaloids like clivorine and ligularine has revealed an unusual dual solubility, being soluble in both nonpolar organic solvents and aqueous solutions. nih.gov This property is significant for understanding how these compounds are extracted and potentially absorbed.

Biosynthesis and Metabolism: The biosynthesis of necine bases is a complex process starting from the amino acids arginine and ornithine. wikipedia.orgencyclopedia.pub this compound is understood to be derived from the retronecine pathway through subsequent hydroxylation and methylation steps. encyclopedia.pub The metabolic activation of this compound-type PAs in organisms also follows a distinct path. For many PAs, metabolic activation to reactive pyrrolic esters is a key process. In this compound-type PAs, this activation is initiated by oxidative N-demethylation of the necine base, a different first step compared to the activation of retronecine or heliotridine types. nih.gov This has important implications for studying the mechanisms of action of these compounds.

Role in Chemical Ecology: Like other PAs, this compound-type alkaloids are believed to function as defensive chemicals for the plants that produce them, deterring herbivores. nih.gov The study of their specific interactions with insects and other organisms contributes to the broader understanding of chemical ecology. The presence of these compounds in numerous species within families like Asteraceae highlights their evolutionary importance as defensive agents. nih.govresearchgate.net

| Compound Name | Plant Source Example | Reference |

|---|---|---|

| Otosenine | Senecio species | nih.govresearchgate.net |

| Florosenine | Senecio species | nih.govresearchgate.net |

| Ligularidine | Ligularia species | nih.govresearchgate.net |

| Doronine | Doronicum species | nih.govresearchgate.net |

| Clivorine | Ligularia hodgsonii | nih.gov |

| Ligularine | Ligularia hodgsonii | nih.gov |

| Petasitenine (Fukinotoxine) | Petasites japonicus | brown.edu |

| Senkirkine | Petasites japonicus, Senecio species | brown.edunih.gov |

Structure

3D Structure

属性

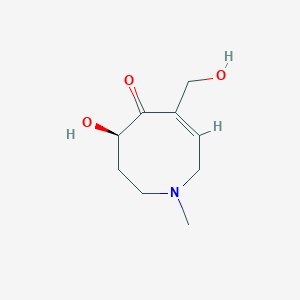

IUPAC Name |

(4R,6Z)-4-hydroxy-6-(hydroxymethyl)-1-methyl-2,3,4,8-tetrahydroazocin-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-10-4-2-7(6-11)9(13)8(12)3-5-10/h2,8,11-12H,3-6H2,1H3/b7-2-/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRAGROPQORVALZ-VKWJFSHESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C(=O)C(=CC1)CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@H](C(=O)/C(=C\C1)/CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001022079 | |

| Record name | Otonecine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001022079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6887-34-9 | |

| Record name | Otonecine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001022079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Elucidation and Unique Chemical Characteristics of Otonecine

Core Necine Base Structure and Distinctive Features

The core structure of otonecine is notably different from the typical bicyclic pyrrolizidine (B1209537) nucleus found in many other PAs. mdpi.com This difference is defined by its monocyclic nature, a specific functional group at the C-8 position, a modification on the nitrogen atom, and unsaturation within the ring.

Unlike the fused, double five-membered ring system characteristic of necine bases such as retronecine (B1221780), this compound possesses a monocyclic base. encyclopedia.pubmdpi.comresearchgate.net This structural deviation is one of its most peculiar and defining characteristics. encyclopedia.pub Furthermore, this compound is distinguished by the presence of a carbonyl group (C=O) at the C-8 position. encyclopedia.pubmdpi.com This feature contrasts with the hydroxyl group typically found at this position in other necine bases. mdpi.com This keto group is involved in transannular interactions with the tertiary amine, which can make the monocyclic structure behave like a bicyclic one. nih.gov

A key feature of the this compound structure is its methylated nitrogen atom. encyclopedia.pubresearchgate.netnih.gov This means a methyl group is attached to the nitrogen atom within the ring, making it a tertiary amine. nih.gov This methylation prevents the formation of N-oxides, a common metabolic pathway for other types of PAs like the retronecine and heliotridine (B129409) types. encyclopedia.pubmdpi.comnih.gov The inability to form N-oxides is a significant distinction, as N-oxidation is typically a detoxification pathway. nih.gov

The this compound necine base contains a double bond between the C-1 and C-2 positions. encyclopedia.pubmdpi.comresearchgate.net This 1,2-unsaturation is a critical structural feature shared with other toxic PAs, such as those of the retronecine and heliotridine types. encyclopedia.pubmdpi.com The presence of this double bond is a necessary, though not sufficient, condition for the bioactivation of these alkaloids into reactive pyrrolic esters, which are responsible for their toxicity. wikipedia.orgencyclopedia.pub

The structure of this compound allows for resonance, primarily involving the transannular interaction between the carbonyl group at C-8 and the methylated tertiary amine. nih.govresearchgate.net This interaction can be represented by resonance structures where the nitrogen atom shares its lone pair of electrons, leading to a delocalization of charge and the formation of a bicyclic-like structure. nih.gov This resonance contributes to the unique chemical properties and solubility characteristics of this compound-type alkaloids. nih.gov

Table 1: Key Structural Features of this compound

| Feature | Description | Reference |

|---|---|---|

| Ring System | Monocyclic azocine (B12641756) ring. | encyclopedia.pubmdpi.com |

| C-8 Substitution | Carbonyl group (C=O). | encyclopedia.pubmdpi.com |

| Nitrogen Atom | Tertiary amine, methylated. | encyclopedia.pubresearchgate.netnih.gov |

| Unsaturation | Double bond present at the C-1 and C-2 positions. | encyclopedia.pubmdpi.comresearchgate.net |

| Key Interaction | Transannular interaction between the C-8 keto group and the tertiary amine. | nih.gov |

Esterification Patterns and Necic Acid Moiety Diversity

This compound serves as the necine base for a variety of pyrrolizidine alkaloids, which are formed through esterification with one or more necic acids. wikipedia.orgencyclopedia.pub These necic acids are aliphatic, monocarboxylic or dicarboxylic acids, often with branched carbon chains and hydroxyl groups. encyclopedia.pub

The esterification typically results in the formation of macrocyclic diesters, where a dicarboxylic necic acid links to the hydroxyl groups of the this compound base, forming a large ring structure. nih.govnih.gov Examples of this compound-type PAs that are macrocyclic diesters include:

Petasitenine (B1232291) (also known as fukinotoxine) nih.govnih.gov

Acetylpetasitenine nih.gov

Otosenine nih.gov

Florosenine (an acetylated form of otosenine) nih.gov

Ligularidine (an acetylated form of petasitenine) nih.gov

Doronine researchgate.net

The diversity of necic acids contributes significantly to the wide structural variety of PAs. encyclopedia.pub Common necic acids include angelic acid, senecic acid, and isatinecic acid. encyclopedia.pubmdpi.com

Table 2: Examples of this compound-Type Pyrrolizidine Alkaloids

| Alkaloid Name | Necic Acid Type (if specified) | Reference |

|---|---|---|

| Senkirkine | Macrocyclic Diester | nih.govnih.gov |

| Petasitenine | Macrocyclic Diester | nih.govnih.gov |

| Otosenine | Macrocyclic Diester | nih.gov |

| Clivorine | Macrocyclic Diester | nih.gov |

Stereochemical Aspects of this compound Structure

The stereochemistry of this compound is specific and crucial to its identity. The systematic IUPAC name for this compound, which defines its absolute configuration, is (4R,6Z)-4-hydroxy-6-(hydroxymethyl)-1-methyl-2,3,4,8-tetrahydroazocin-5-one. nih.gov This name indicates the 'R' configuration at the chiral center C-4 and the 'Z' configuration for the double bond involving C-6. Some studies also refer to the C7R configuration for the this compound type, using the traditional pyrrolizidine numbering system for comparison. researchgate.net The introduction of the 1,2-double bond eliminates the chiral center that would otherwise be present at C-1. nih.gov

Biosynthetic Pathways and Precursors of Otonecine

Origins of Necine Bases: Amino Acid Precursors

The genesis of the necine base structure in pyrrolizidine (B1209537) alkaloids traces back to fundamental amino acids. thegoodscentscompany.com

The initial steps in necine base biosynthesis involve the amino acids L-arginine and L-ornithine. wikidata.orgthegoodscentscompany.comwikidata.org These basic amino acids undergo decarboxylation to yield the diamine putrescine. dsmz.dewikipedia.orgfishersci.ca Experimental evidence, such as feeding studies with 14C-labelled ornithine, has demonstrated its efficient incorporation into the necine base structure. wikidata.org Notably, only the L-stereoisomers of arginine and ornithine serve as precursors in this pathway. wikidata.org The decarboxylation reaction itself proceeds with retention of stereochemical configuration. wikidata.org

A pivotal intermediate in the biosynthesis of necine bases is homospermidine. wikipedia.orgfishersci.cafishersci.befishersci.co.ukallfordrugs.com The formation of this crucial compound is catalyzed by the enzyme homospermidine synthase (HSS), which represents the first committed step specifically dedicated to pyrrolizidine alkaloid biosynthesis. wikidata.orgwikipedia.orgmpbio.comfishersci.cafishersci.befishersci.co.ukallfordrugs.comciteab.comnih.govcontaminantdb.cafishersci.ie HSS utilizes both putrescine and spermidine (B129725) as substrates. fishersci.befishersci.co.uk The enzymatic reaction involves the transfer of an aminobutyl moiety from spermidine to a molecule of putrescine in an NAD+-dependent manner, resulting in the formation of homospermidine. fishersci.co.ukallfordrugs.comfishersci.ie While early theories debated the precise precursors for homospermidine, it is now well-established that HSS mediates its formation from putrescine and spermidine. wikipedia.org Evolutionary studies have indicated that HSS originated from a gene duplication event involving deoxyhypusine (B1670255) synthase (DHS), an enzyme involved in primary metabolism. fishersci.befishersci.co.ukallfordrugs.comfishersci.iewikipedia.org Homospermidine is specifically channeled into the biosynthesis of the necine base moiety. fishersci.befishersci.co.ukfishersci.ie

Enzymatic Conversions Leading to the Otonecine Necine Base

Following the formation of homospermidine, a series of enzymatic conversions leads to the diverse array of necine bases, including this compound. Homospermidine undergoes cyclization to form an iminium ion, which is subsequently reduced and cyclized, yielding necine bases such as isoretronecanol (B1229980) and trachelanthamidine. dsmz.dewikipedia.orgwikipedia.org Further enzymatic steps, including hydroxylation and dehydration, are involved in the formation of key unsaturated necine bases like retronecine (B1221780) and heliotridine (B129409). dsmz.dewikipedia.org

Current understanding suggests that this compound is derived from retronecine through subsequent hydroxylation and methylation reactions. dsmz.dewikipedia.org Experimental evidence supporting the role of retronecine as an intermediate in this compound biosynthesis comes from studies utilizing isotopic labeling. For instance, feeding experiments with 3H-labelled retronecine in Emilia flammea have demonstrated its efficient incorporation into this compound. guidetoimmunopharmacology.orgwikipedia.org Hypothetical biosynthetic pathways also depict the conversion of the retronecine necine base structure into the this compound moiety as a significant transformation step. fishersci.befishersci.fimpg.de

Investigations into the stereochemical aspects of necine base biosynthesis have provided valuable insights into the enzymatic mechanisms involved. wikidata.orglipidmaps.org Studies using isotopically labeled putrescine have helped elucidate the fate of specific carbon and hydrogen atoms during the formation of the necine base scaffold. wikidata.org As mentioned earlier, the initial decarboxylation of ornithine and arginine proceeds with retention of configuration. wikidata.org While non-enzymatic cyclization of potential dialdehyde (B1249045) intermediates could theoretically result in a mixture of stereoisomers, the observed presence of specific stereochemical configurations in the necine bases found in plants strongly suggests that these cyclization events are enzyme-catalyzed and thus stereoselective. wikidata.orgfishersci.be Stereochemical studies on the biosynthesis of rosmarinecine, another necine base derived from putrescine via homospermidine, have also been conducted, providing comparative data on related pathways. lipidmaps.org The conversion of retronecine to this compound involves specific enzymatic steps that dictate the final stereochemistry of the this compound molecule. Research on this conversion in Emilia flammea indicates that it occurs with retention of configuration. wikipedia.org

Biosynthesis of Necic Acid Moieties and Esterification

In addition to the necine base, pyrrolizidine alkaloids are characterized by the presence of necic acid moieties, which are esterified to the necine base. wikidata.orgmpbio.comfishersci.ca Unlike the relatively conserved pathway for necine base biosynthesis, the pathways for the formation of necic acids are more diverse. dsmz.dewikidata.orgwikipedia.org

Necic acids are typically aliphatic carboxylic acids, often featuring branching and hydroxyl substituents. dsmz.dewikidata.org Their biosynthesis primarily originates from branched-chain amino acids, with L-isoleucine, L-valine, and L-threonine being key precursors. dsmz.dewikidata.orgwikipedia.orgthegoodscentscompany.com L-isoleucine is considered to play a central role in the formation of many necic acids. dsmz.dewikipedia.org Some simpler necic acids, such as acetic acid, are derived from primary metabolic pathways. dsmz.dewikipedia.org

Specific amino acid precursors are associated with the biosynthesis of different types of necic acids. For example, dicarboxylic acids like senecic acid are predominantly formed from L-isoleucine and L-threonine. dsmz.dewikipedia.org Monocarboxylic acids such as angelic acid and tiglic acid also involve L-threonine and L-isoleucine as precursors. dsmz.dewikipedia.org L-valine is a primary precursor for the biosynthesis of necic acids like trachelantic acid and viridifloric acid. dsmz.dewikipedia.orgmpbio.com The biosynthesis of certain necic acids is hypothesized to involve enzymes similar to acetohydroxyacid synthase (AHAS). wikipedia.org

Chemical Synthesis Strategies for Otonecine and Its Analogs

Total Synthesis Approaches for Otonecine Core Structure

The construction of the bicyclic this compound framework has been approached through several innovative strategies, focusing on the efficient formation of the characteristic azocine (B12641756) ring system.

A notable strategy for the total synthesis of (±)-otonecine employs a sulfur-based approach where a Thio-Diels-Alder reaction is a key step. acs.orgacs.org This methodology leverages the unique reactivity of thiocarbonyl compounds to construct the core structure. The synthesis begins with the Thio-Diels-Alder trapping of a nonactivated thioketone by the Danishefsky diene, a reaction that proceeds with surprising efficiency. acs.orgacs.org

The initial cycloadduct undergoes further transformations, including conversion to an enone and a subsequent internal Michael addition, to afford a bicyclic thioaminal. acs.org A critical phase of this synthesis is the selective cleavage of a carbon-sulfur bond to reveal the desired azocine ring system. acs.org This desulfurization proved challenging but was ultimately achieved by modifying the electronic environment at the azocine nitrogen, leading to the formation of a sulfur-free azocine intermediate in 15 steps. acs.org The final stages of the synthesis involve a challenging oxidation-elimination sequence to install the requisite functionality, yielding racemic this compound. acs.org Throughout the later stages, many intermediates exist predominantly in the bicyclic valence bond tautomer form, a characteristic feature of the this compound ring system. acs.org

Table 1: Key Stages in the Thio-Diels-Alder Synthesis of (±)-Otonecine

| Stage | Description | Key Intermediates |

| Cycloaddition | A Thio-Diels-Alder reaction between a thioketone and Danishefsky diene forms the initial ring structure. acs.org | Thioketone, Danishefsky diene |

| Bicyclic Formation | Conversion to an enone followed by an internal Michael addition yields a bicyclic thioaminal. acs.org | Enone, Bicyclic thioaminal |

| Ring Expansion | Selective C-S bond cleavage is performed to achieve the core azocine ring system. acs.orgacs.org | Azocine intermediate |

| Final Conversions | An oxidation-elimination sequence completes the synthesis to afford (±)-otonecine. acs.org | Dibenzyl this compound |

Cycloetherification and Claisen Rearrangement Strategies

An alternative approach to the eight-membered azocane (B75157) ring, the saturated backbone of the this compound system, involves a sequence of cycloetherification and Claisen rearrangement. caltech.edunih.gov This method provides an efficient entry into medium-sized nitrogen-containing heterocycles. nih.gov The strategy is based on an intramolecular nickel-catalyzed cycloetherification between a vinyl halide and an aliphatic alcohol to generate an allyl vinyl ether intermediate. nih.gov

This intermediate is then subjected to a thermal scilit.comscilit.com-sigmatropic rearrangement, known as the Claisen rearrangement. nih.govorganic-chemistry.org The reaction proceeds through a concerted mechanism, often favoring a chair-like transition state, to form a new carbon-carbon bond, ultimately yielding a hexahydroazocin-3-one. nih.govorganic-chemistry.org This transformation can be performed as a one-pot procedure, particularly with tertiary alcohols, and is tolerant of a variety of functional groups, making it a versatile tool for constructing the core this compound skeleton. caltech.edunih.gov The synthesis of (±)-otonecine has been specifically cited as an application of this strategy. caltech.edu

Achieving enantioselectivity in the synthesis of complex molecules like this compound is crucial, as biological activity is often specific to a single enantiomer. researchgate.net Two primary strategies are employed: chiral pool synthesis and the use of chiral auxiliaries. researchgate.net

Chiral pool synthesis begins with an enantiomerically pure starting material, such as an amino acid or a carbohydrate, and carries its inherent chirality through the synthetic sequence to the final product. nih.govresearchgate.net For instance, chiral short-chain α-chloroaldehydes, which are valuable building blocks, can be prepared from enantiomerically pure amino acids. nih.gov

Alternatively, a chiral auxiliary can be temporarily incorporated into an achiral substrate. researchgate.net This auxiliary group directs the stereochemical outcome of one or more reactions by creating diastereomeric transition states with different energy levels. researchgate.net After serving its purpose, the auxiliary is removed, leaving behind an enantiomerically enriched or pure product. This approach allows for the stereoselective synthesis of chiral building blocks that can be used to construct the target molecule with the desired absolute configuration. nih.gov

Synthetic Methodologies for this compound Derivatives and Analogs

The synthesis of this compound derivatives and analogs of related pyrrolizidine (B1209537) alkaloids is driven by the need to understand structure-activity relationships and to develop novel therapeutic agents. gla.ac.ukresearchgate.net

This compound-type pyrrolizidine alkaloids in nature are often macrocyclic diesters, where the hydroxyl groups of the necine base are esterified with a dicarboxylic acid to form a large ring. researchgate.net Synthetic approaches to these structures, as well as analogs based on related necine bases like platynecine and synthanecine A, have been developed. gla.ac.ukrsc.orgrsc.org A common strategy involves the selective esterification of one of the hydroxyl groups of the necine base with a suitable dicarboxylic acid derivative, such as an anhydride (B1165640) or an acid chloride, to form a monoester hydroxy acid. gla.ac.ukrsc.org

The crucial step is the subsequent macrolactonization (intramolecular cyclization). gla.ac.uk A widely used method is the Corey-Nicolaou lactonization, which proceeds via the formation of a pyridine-2-thiol (B7724439) ester that is activated for intramolecular nucleophilic attack by the remaining hydroxyl group, typically under high-dilution conditions to favor the intramolecular reaction over intermolecular polymerization. gla.ac.ukrsc.org This has been successfully applied to create 10-, 11-, and 12- to 16-membered macrocyclic diesters of various necine base analogs. gla.ac.ukrsc.orgrsc.org An alternative route involves the intramolecular nucleophilic substitution of an allylic chloride by a carboxylate anion to effect the ring closure. gla.ac.uk

Table 2: Examples of Macrocyclic Diester Synthesis of Pyrrolizidine Alkaloid Analogs

| Necine Base Analog | Dicarboxylic Acid/Derivative | Resulting Ring Size | Method | Reference |

| Synthanecine A | Succinic/Glutaric Derivatives | 10-, 11-membered | Corey-Nicolaou Lactonization | gla.ac.uk |

| (–)-Platynecine | Glutaric Anhydride Derivatives | 11-membered | Corey-Nicolaou Lactonization | rsc.org |

| (±)-Synthanecine A | Adipic, Pimelic, Suberic Acids | 12-, 13-, 14-membered | Corey-Nicolaou Lactonization | rsc.org |

| Synthanecine A | 5- & 6-membered Anhydrides | 10-, 11-membered | Intramolecular SN2 | gla.ac.uk |

Approaches to Structurally Modified Pyrrolizidine Alkaloid Analogs

The synthesis of structurally modified pyrrolizidine alkaloid analogs is an active area of research aimed at exploring the chemical space around the natural products. gla.ac.ukkib.ac.cn These efforts often involve either modifying the necine base or altering the esterifying acids.

One approach is the synthesis of analogs with a modified core, such as synthanecine A, a synthetic necine base, which can then be used to build macrocyclic diesters. gla.ac.uk Another strategy focuses on creating polyhydroxylated pyrrolizidine alkaloids, like alexine, which are considered sugar mimics and have distinct biological properties. kib.ac.cn The synthesis of these analogs employs a wide range of modern synthetic methods, including diastereoselective dihydroxylations, hydroboration of enamines, and various cyclization strategies to construct the core aza-bicyclo[3.3.0]octane skeleton. kib.ac.cn These synthetic endeavors provide access to novel compounds that are not available from natural sources, allowing for systematic investigation of their properties. mdpi.com

Development of Diversity-Oriented Synthesis for this compound-Related Scaffolds

The application of Diversity-Oriented Synthesis (DOS) has emerged as a powerful strategy for the generation of complex and structurally diverse molecules, including analogs of natural products like this compound. nih.gov This approach aims to efficiently create libraries of compounds with a wide range of scaffolds, moving beyond the synthesis of a single target molecule to explore a broader chemical space. nih.gov For this compound-related scaffolds, which are characterized by a macrocyclic pyrrolizidine alkaloid structure containing an azocane ring, DOS offers a means to systematically vary the core structure and peripheral functional groups, leading to the discovery of novel compounds with potentially interesting biological activities. nih.gov

A key challenge in the synthesis of this compound analogs is the construction of the functionalized eight-membered azocane ring system. nih.gov Traditional synthetic methods for such structures are often lengthy and may require specialized metal catalysts. nih.gov DOS strategies, however, can provide more straightforward pathways to these complex scaffolds.

One prominent DOS strategy that can be applied to the synthesis of this compound-related scaffolds is the build/couple/pair (B/C/P) algorithm. nih.gov This method involves the systematic assembly of molecular complexity:

Build Phase: Simple building blocks with diverse functionalities are synthesized. For this compound analogs, these could include various amino acids, diols, and dicarboxylic acids.

Couple Phase: These building blocks are then linked together to form linear precursors.

Pair Phase: The linear precursors undergo intramolecular reactions to form the final macrocyclic scaffolds.

This approach allows for the generation of a large number of distinct macrocycles from a relatively small set of starting materials by varying the building blocks used in each step. cam.ac.uk

Another powerful DOS technique applicable to the synthesis of macrocyclic scaffolds similar to this compound is ring expansion . This strategy can overcome some of the challenges associated with classical macrocyclization reactions, which can be highly sensitive to the structure of the linear precursor. nih.gov For instance, a smaller, more easily formed ring can be synthesized and then expanded to the desired macrocyclic size. An example of a ring expansion approach involves the oxidative cleavage of a bridging double bond in a polycyclic enol ether or enamine to generate a macrolactone or macrolactam, respectively. nih.gov This method has been shown to be efficient and less sensitive to ring size and stereochemistry, making it well-suited for creating diverse libraries of macrocycles. nih.gov

The development of DOS for this compound-related scaffolds also benefits from advances in catalysis. For example, the use of organocatalysis in combination with alkene metathesis has enabled the rapid synthesis of diverse drug-like macrocycles. nih.gov This orthogonal approach allows for the construction of complex molecular architectures in a limited number of steps and without the need for protective groups. nih.gov

Metabolic Transformations and Enzymatic Biotransformation of Otonecine

Otonecine-Specific Metabolic Pathways

Unlike other types of pyrrolizidine (B1209537) alkaloids, those with an this compound base are characterized by two principal metabolic routes. encyclopedia.pub These pathways are largely dictated by the unique structure of the this compound necine base, which features a methylated nitrogen atom and a carbonyl group at the C-8 position. encyclopedia.pub The liver is the main organ responsible for these metabolic conversions. encyclopedia.pub

One of the primary metabolic pathways for this compound-type PAs is the hydrolysis of their ester linkages. encyclopedia.pub This reaction is generally considered a detoxification pathway, as it breaks down the complex alkaloid into its constituent, less toxic parts: the necine base (this compound) and the corresponding necic acids. encyclopedia.pubmdpi.com The process involves the cleavage of the ester bond through the addition of water, a reaction technically known as hydrolysis. libretexts.orglibretexts.orgchemguide.co.uk

This hydrolysis can be catalyzed by various enzymes. While non-specific esterases present in the blood can contribute to this process during transport and distribution, the majority of this metabolic activity is carried out by carboxylesterases located in the liver microsomes. encyclopedia.pub For instance, studies on the this compound-type PA clivorine (B1239113) in guinea pigs have shown that direct hydrolysis to form clivopic acid is the predominant and detoxifying metabolic route. nih.gov The reversibility of this reaction is minimal under physiological conditions, especially in alkaline hydrolysis, ensuring the effective breakdown of the ester. libretexts.orgchemguide.co.uk

The second, and more toxicologically significant, metabolic pathway is the bioactivation of this compound-type PAs into reactive pyrrolic esters, also known as dehydropyrrolizidine alkaloids (DHPAs). encyclopedia.pub This transformation is initiated by the oxidative N-demethylation of the this compound base. encyclopedia.pubmdpi.com

This process, catalyzed by cytochrome P450 enzymes, involves the removal of the methyl group from the nitrogen atom. encyclopedia.pubresearchgate.netresearchgate.net This initial step leads to a cascade of reactions, including the closure of the pyrrolizidine ring and the subsequent elimination of formaldehyde (B43269). encyclopedia.pub The resulting unstable intermediate then undergoes dehydration to form the highly reactive and electrophilic pyrrolic ester. encyclopedia.pub This bioactivation pathway is directly responsible for the hepatotoxicity associated with this compound-type PAs. wikipedia.org

Table 1: Comparison of Metabolic Pathways for this compound-type PAs

| Metabolic Pathway | Description | Key Enzymes | Outcome |

| Hydrolysis | Cleavage of ester bonds to yield the necine base and necic acids. encyclopedia.pub | Carboxylesterases (liver) and blood esterases. encyclopedia.pub | Detoxification. encyclopedia.pub |

| Oxidative N-Demethylation | Removal of the N-methyl group, leading to ring closure and formation of a reactive pyrrolic ester (DHPA). encyclopedia.pub | Cytochrome P450 monooxygenases. encyclopedia.pubresearchgate.net | Bioactivation/Toxification. encyclopedia.pub |

Role of Cytochrome P450 Isoforms in this compound Metabolism

The cytochrome P450 (CYP450) superfamily of enzymes, primarily located in the endoplasmic reticulum of hepatocytes, plays a central role in the Phase I metabolism of a vast array of xenobiotics, including this compound-type PAs. nih.govmdpi.commdpi.com These enzymes are responsible for the oxidative reactions that convert the parent alkaloids into their toxic pyrrolic forms. wikipedia.orgresearchgate.net

Research has identified specific CYP450 isoforms that are instrumental in the metabolic activation of PAs. The CYP3A and CYP2B subfamilies are generally recognized as the primary enzymes involved in the formation of DHPAs from various PAs. mdpi.com

In the context of this compound-type alkaloids, studies have pointed to a predominant role for the CYP3A subfamily. nih.gov For example, the metabolic activation of clivorine to its reactive pyrrolic ester is mediated by CYP3A isoforms in both rat and guinea pig models. nih.gov This finding is consistent with broader studies on other PA types, such as the retronecine-type PA senecionine, where CYP3A enzymes were shown to be the major contributors to the formation of pyrrolic metabolites, while CYP2B isoforms played a more limited role. nih.gov Given that CYP3A4 is one of the most abundant and important drug-metabolizing enzymes in the human liver, its involvement has significant implications for understanding the potential toxicity of this compound-type PAs in humans. celerion.commdpi.com

The metabolic fate of this compound-type PAs differs significantly from that of retronecine- and heliotridine-type PAs due to structural differences in their necine bases. encyclopedia.pub Retronecine (B1221780) and heliotridine-type PAs typically undergo three major metabolic transformations:

Hydrolysis: Similar to this compound-types, this is a detoxification pathway. encyclopedia.pub

N-oxidation: This pathway, also a detoxification route, involves the conversion of the tertiary nitrogen of the necine base to a more water-soluble N-oxide (PANO). encyclopedia.pub

C-oxidation (Dehydrogenation): This is the bioactivation pathway, where CYP450 enzymes catalyze the formation of a double bond in the pyrrolizidine ring to produce the toxic pyrrolic ester. encyclopedia.pub

A crucial distinction lies in the N-oxidation pathway. This compound-type PAs cannot be converted to N-oxides because their nitrogen atom is methylated. encyclopedia.pubmdpi.com Consequently, they lack this specific detoxification route available to retronecine and heliotridine (B129409) types. Furthermore, the mechanism of bioactivation differs; while retronecine and heliotridine types are activated via direct dehydrogenation of the necine ring, this compound types require oxidative N-demethylation to initiate the process of pyrrolic ester formation. encyclopedia.pubmdpi.com

Table 2: Comparative Metabolism of PA Types

| Metabolic Pathway | This compound-type | Retronecine-type | Heliotridine-type |

| Hydrolysis (Detoxification) | Yes encyclopedia.pub | Yes encyclopedia.pub | Yes encyclopedia.pub |

| N-Oxidation (Detoxification) | No (due to methylated nitrogen) encyclopedia.pubmdpi.com | Yes encyclopedia.pub | Yes encyclopedia.pub |

| Bioactivation to Pyrrolic Ester | Oxidative N-Demethylation encyclopedia.pub | Dehydrogenation encyclopedia.pub | Dehydrogenation encyclopedia.pub |

Formation and Characterization of Reactive Intermediates

The bioactivation of this compound-type PAs via the oxidative N-demethylation pathway culminates in the formation of dehydropyrrolizidine alkaloids (DHPAs). encyclopedia.pubresearchgate.net These pyrrolic esters are highly unstable and electrophilic, making them prone to react with various cellular nucleophiles. wikipedia.org

Once formed, these reactive intermediates are at the center of a metabolic crossroads with several potential fates:

Adduct Formation: DHPAs can covalently bind to cellular macromolecules. Their reaction with proteins forms pyrrole-protein adducts, which are linked to cytotoxicity and the development of conditions like hepatic sinusoidal obstruction syndrome. wikipedia.orgresearchgate.netresearchgate.net Their binding to nucleic acids forms pyrrole-DNA adducts, which are responsible for the genotoxicity and carcinogenicity of these compounds. encyclopedia.pubresearchgate.netresearchgate.net

Hydrolysis: The reactive pyrrolic ester can react with water to yield (±)-6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP). While DHP is considered less reactive than its parent DHPA, it is still a toxic metabolite capable of alkylating cellular components. researchgate.net

Glutathione (B108866) Conjugation: As a crucial detoxification mechanism, DHPAs can be conjugated with glutathione (GSH), a major cellular antioxidant. researchgate.net This reaction, often mediated by glutathione S-transferases, forms pyrrole-GSH conjugates that are more water-soluble and can be readily excreted from the body, thus neutralizing the reactive intermediate. mdpi.comresearchgate.netresearchgate.net

The balance between these activation and detoxification pathways is a key determinant of the ultimate toxicity of this compound-containing compounds. For example, in studies with clivorine in male rats, the formation of the reactive pyrrolic ester was the primary metabolic event, leading to the subsequent generation of toxic tissue-bound pyrroles and various metabolites, including DHP and glutathione conjugates like 7-GSH-DHR and 7,9-diGSH-DHR. nih.govresearchgate.net

Dehydropyrrolizidine (DHP) and Pyrrolic Ester Formation

The initial and rate-limiting step in the metabolic activation of this compound-type PAs is their conversion into highly reactive pyrrolic esters, also known as dehydropyrrolizidine alkaloids (DHPAs). encyclopedia.pubmdpi.com Unlike retronecine- and heliotridine-type PAs, which are activated via hydroxylation and subsequent dehydration, this compound-type PAs follow a distinct pathway. encyclopedia.pubmdpi.com This bioactivation is catalyzed by hepatic cytochrome P450 (CYP) monooxygenases. researchgate.netacs.org

The process begins with an oxidative N-demethylation of the this compound necine base. mdpi.comnih.gov This enzymatic reaction removes the methyl group from the nitrogen atom, which is a characteristic feature of this compound's monocyclic ring structure. mdpi.com The removal of the methyl group as formaldehyde facilitates a subsequent ring closure and dehydration. encyclopedia.pubnih.gov This sequence of reactions culminates in the formation of an unstable, electrophilic pyrrolic ester intermediate. nih.govnih.gov This reactive metabolite is the key precursor to the formation of various adducts. researchgate.netnih.gov Studies have shown that only specific CYP isoforms, namely CYP3A4 and CYP3A5, are capable of activating this compound-type PAs, in contrast to the broader range of CYPs that can activate retronecine-type PAs. acs.org The resulting dehydropyrrolizidine (DHP) moiety is a highly reactive bifunctional alkylating agent. researchgate.net

Formation of DHP-Derived DNA Adducts in in vitro and in vivo Models

The electrophilic pyrrolic esters generated from this compound metabolism can penetrate the cell nucleus and covalently bind to DNA, forming DHP-derived DNA adducts. encyclopedia.pubnih.gov This process is considered a critical mechanism of the genotoxicity associated with these alkaloids. researchgate.netnih.gov

In vitro studies using the representative this compound-type PA, clivorine, have provided direct evidence for this pathway. nih.gov When clivorine was incubated with F344 rat liver microsomes in the presence of calf thymus DNA, the formation of 6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP) was detected. nih.gov Further analysis confirmed the presence of a set of eight distinct DHP-derived DNA adducts. nih.gov These same adducts have also been identified from the metabolism of other carcinogenic PAs of the retronecine and heliotridine types, suggesting that DHP-derived DNA adducts may serve as common biomarkers for exposure and tumorigenicity induced by various types of PAs. nih.govnih.govresearchgate.net Similar results were obtained when extracts from the plant Ligularia hodgsonnii Hook, which contains clivorine as its predominant PA, were used in the microsomal incubation system. nih.gov

In vivo research has further substantiated these findings. DHP-derived DNA adducts have been successfully detected in the liver DNA of rats treated with various PAs, including those found in dietary supplements and herbal plant extracts. nih.govsigmaaldrich.com The formation of these adducts has also been observed in the blood DNA of rats, indicating that leukocyte DNA can be targeted by the reactive DHP metabolite. researchgate.net The consistent formation of this specific set of DNA adducts from the metabolic activation of tumorigenic PAs like clivorine supports the hypothesis that this genotoxic mechanism is a shared pathway for tumor initiation. nih.govnih.gov

| Model System | PA Type | Key Findings | Reference |

|---|---|---|---|

| in vitro (Rat Liver Microsomes + Calf Thymus DNA) | This compound (Clivorine) | Formation of DHP and a set of eight DHP-derived DNA adducts. | nih.gov |

| in vitro (Rat Liver Microsomes + Calf Thymus DNA) | Retronecine, Heliotridine | Generates the same common set of DHP-derived DNA adducts as this compound-type. | nih.gov |

| in vivo (F344 Rats) | General PAs (from dietary supplements) | DHP-derived DNA adducts formed in liver tissue. | nih.gov |

| in vivo (F344 Rats) | Retronecine (Riddelliine) | DHP-derived DNA adducts detected in blood DNA (leukocytes). | researchgate.net |

Pyrrole-Protein Adduct Formation and Characterization

In addition to reacting with DNA, the highly reactive DHPAs generated from this compound metabolism rapidly bind to cellular macromolecules, most notably proteins. researchgate.netnih.gov This covalent modification leads to the formation of pyrrole-protein adducts, a process considered a primary mechanism of PA-induced cytotoxicity. researchgate.netresearchgate.netmdpi.com These adducts all contain an identical core pyrrole (B145914) moiety, irrespective of the specific structure of the parent PA. researchgate.net

The formation of pyrrole-protein adducts has been demonstrated in both in vitro and in vivo systems for this compound-type PAs. acs.org The level of these adducts often correlates directly with the dose of the PA and the severity of liver injury. mdpi.com The electrophilic pyrrolic metabolites react with nucleophilic sites on proteins, primarily the sulfhydryl (–SH) and amino (–NH) functional groups of amino acid residues. nih.gov Studies have identified cysteine and lysine (B10760008) as key amino acid targets for adduction by pyrrolic metabolites. nih.govnih.gov For example, research has identified ATP synthase subunit beta (ATP5B), a critical mitochondrial protein, as a target for adduction by reactive pyrrolic metabolites, leading to impaired mitochondrial function. researchgate.net

Characterization of these adducts has been a focus of research to develop biomarkers for PA exposure. nih.govmdpi.com Although direct characterization of the specific binding sites on large proteins remains challenging, indirect evidence comes from the synthesis and identification of pyrrole-amino acid adducts. nih.gov Analytical methods, such as those using mass spectrometry, have been developed to detect and quantify pyrrole-protein adducts in biological samples, including liver tissue and blood. nih.govmdpi.com These adducts are considered mechanism-based biomarkers for assessing PA toxicity. nih.govacs.org

Biochemical Detoxification Mechanisms (e.g., Glutathione Conjugation)

While metabolic activation leads to the formation of toxic, reactive metabolites, cells possess detoxification pathways to neutralize these electrophilic compounds. numberanalytics.comnih.gov For this compound and other PAs, a primary detoxification route is conjugation with glutathione (GSH). mdpi.comresearchgate.net GSH is a tripeptide that plays a critical role in protecting cells from xenobiotics and toxins by covalently binding to them, a reaction often catalyzed by glutathione S-transferases (GSTs). numberanalytics.comnih.gov

The unstable pyrrolic ester formed from this compound metabolism is a substrate for GSH conjugation. nih.govresearchgate.net The nucleophilic thiol group of GSH attacks the electrophilic pyrrole, forming a more water-soluble and less reactive GSH-conjugate that can be more readily excreted from the body. nih.govnumberanalytics.comuobaghdad.edu.iq This process serves to detoxify the reactive intermediate, preventing it from binding to critical cellular targets like DNA and proteins. researchgate.netresearchgate.net

Investigation of Otonecine Derivatives and Structure Activity Relationships

Design and Synthesis of Novel Otonecine Analogs

The structural complexity and biological activities of pyrrolizidine (B1209537) alkaloids, including those of the this compound type, have motivated research into their synthesis and the creation of analogs. Total synthesis of (±)-otonecine has been reported, with approaches involving sulfur-based strategies and key steps such as thio-Diels-Alder reactions. acs.orgacs.org These synthetic efforts contribute to the ability to design and produce novel this compound analogs for further investigation of their biological properties and structure-activity relationships.

Structure-Biological Activity Relationships in Cellular and Biochemical Systems

The biological activities of pyrrolizidine alkaloids, including this compound types, are closely linked to their chemical structure. oup.comnih.gov this compound-type PAs are generally considered to be among the 1,2-unsaturated PAs that require metabolic activation to exert toxicity. uab.catoup.com This activation typically involves oxidative N-demethylation of the necine base, leading to the formation of reactive pyrrolic esters. mdpi.comencyclopedia.pubresearchgate.net

In vitro Studies on Microbial Inhibition (e.g., Herpes Simplex Virus, Pseudomonas spp.)

Some pyrrolizidine alkaloids have demonstrated activity against microorganisms in in vitro studies. Certain PAs have shown activity against Herpes simplex virus and inhibition of Pseudomonas species. researchgate.netnih.govmdpi-res.com While the specific activity of this compound itself or its direct synthetic analogs against these microbes is not extensively detailed in the provided snippets, the broader class of pyrrolizidine alkaloids, which includes this compound types, has been explored for such properties. For instance, one study mentions that PAs have shown antiviral activity against Herpes simplex types 1 and 2 in vitro. mdpi.com Another study investigated the effect of the PA usaramine (B25058) on biofilm inhibition in Pseudomonas aeruginosa, finding inhibition of Staphylococcus epidermidis biofilm but no effect on P. aeruginosa. mdpi.com

Cellular Responses and Molecular Targets (e.g., anti-proliferative activity in cancer cell lines, without clinical context)

Pyrrolizidine alkaloids, including this compound types, have been investigated for their effects on cellular systems, particularly concerning anti-proliferative activity in cancer cell lines. Studies have shown that PAs can inhibit cell proliferation and induce apoptosis in a concentration-dependent manner in various cell lines, including human hepatoma cells. plos.orgmdpi.com

For example, the this compound-type PA clivorine (B1239113) has demonstrated anti-proliferative potency in Huh-7.5 human hepatoma cells. In comparative studies with retronecine-type PAs like senecionine, seneciphylline, and monocrotaline (B1676716), clivorine showed higher inhibition rates at certain concentrations and a lower IC50 value, indicating greater potency in inhibiting cell viability. plos.org

Interactive Table 1: Anti-proliferative Activity of PAs in Huh-7.5 Cells

| Compound | Type | Average Inhibition Rate at 100 µM (%) | Average IC50 (µM) |

| Clivorine | This compound | 51.4 | 141.7 |

| Senecionine | Retronecine (B1221780) | 16.7 | 509.7 |

| Seneciphylline | Retronecine | 19.3 | 491.9 |

| Monocrotaline | Retronecine | 28.4 | 413.2 |

Data derived from search result plos.org. Note: Inhibition rates for senecionine, seneciphylline, and monocrotaline at 100 µM were not explicitly stated as averages in the text but were part of the data presented in Table 1 of the source, which showed individual values and averages across different concentrations. The table above uses the average inhibition rate provided for 100 µM and the calculated average IC50 values mentioned in the text for comparison.

The observed cytotoxicity and induction of apoptosis by PAs, including clivorine, suggest that the necine base structure can be a key determinant of these effects. plos.org The metabolic activation of PAs to reactive intermediates is considered crucial for their toxicity, including the formation of adducts with cellular macromolecules like DNA and proteins, which can lead to DNA cross-linking and other forms of cellular damage. researchgate.netresearchgate.netacs.org

Advanced Analytical Methodologies for Otonecine Research

Extraction and Sample Preparation Techniques

Proper extraction and sample preparation are critical preliminary steps before instrumental analysis. The goal is to isolate the target analytes from the sample matrix, which can interfere with detection and decrease signal intensity. researchgate.net Various techniques such as maceration, sonication, and pressurized liquid extraction have been employed for PAs. mdpi.com

Solid-Phase Extraction (SPE) is a widely used technique for the extraction and cleanup of PAs, including otonecine, from diverse sample matrices. mdpi.com This method relies on the partitioning of analytes between a solid sorbent and a liquid mobile phase, effectively separating them from interfering substances. youtube.com The general SPE process involves four key steps: conditioning the sorbent, loading the sample, washing away impurities, and finally eluting the target analytes. youtube.com

For PA analysis, strong cation exchange (SCX) or mixed-mode cation exchange (MCX) SPE cartridges are often utilized. researchgate.net A typical procedure for food matrices involves loading the sample extract onto the SPE cartridge, washing the cartridge with solutions like water and methanol (B129727) to remove interferences, and then eluting the PAs using a solution such as 5% ammonia (B1221849) in methanol. nih.gov This process concentrates the analytes and provides a cleaner extract for subsequent chromatographic analysis. nih.gov

Table 1: Example of a Solid-Phase Extraction Protocol for Pyrrolizidine (B1209537) Alkaloids

| Step | Procedure | Purpose |

| Conditioning | The SPE cartridge is treated with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water). | To activate the sorbent material and create an environment receptive to the sample analytes. youtube.com |

| Loading | The sample extract is passed through the conditioned cartridge at a controlled flow rate (e.g., 1–2 mL/min). | To adsorb the target analytes (PAs) onto the solid phase. youtube.comnih.gov |

| Washing | The cartridge is washed with solvents of intermediate strength (e.g., 2 mL of water, followed by 2 mL of 30% methanol). | To remove matrix components and impurities that are not strongly retained, while the target analytes remain on the sorbent. youtube.comnih.gov |

| Elution | The target analytes are desorbed from the sorbent using a strong solvent (e.g., 1 mL of methanol and 1 mL of 5% ammonia methanol). | To collect the purified and concentrated analytes for analysis. youtube.comnih.gov |

The chemical stability of this compound and other PAs during sample preparation is a critical consideration. These compounds can be susceptible to degradation under certain conditions. For instance, methods that require high temperatures, such as the gasification step in Gas Chromatography, can potentially cause the decomposition of the analyte. nih.gov Therefore, sample preparation protocols must be carefully optimized to avoid chemical alteration, such as hydrolysis or other forms of degradation, ensuring the integrity of the target compounds before analysis.

Chromatographic Separation Techniques

Chromatography is the core technique for separating this compound from other PAs and matrix components. The choice of method depends on the specific analytical requirements, such as sensitivity, resolution, and sample throughput.

High-Performance Liquid Chromatography (HPLC) is a versatile and powerful technique for the analysis of PAs. hebmu.edu.cn It is widely used for separating these compounds from complex mixtures like plant extracts and food samples. researchgate.net A significant challenge in PA analysis is that their structures often lack a strong chromophore, which results in poor sensitivity when using standard ultraviolet (UV) detectors. nih.gov Consequently, HPLC is most effectively used when coupled with a highly sensitive and selective detector, such as a mass spectrometer (MS). researchgate.netnih.gov HPLC-MS methods allow for the reliable analysis of PAs and their corresponding N-oxides, which can be difficult to distinguish otherwise. researchgate.net

Ultra-High Performance Liquid Chromatography (UHPLC) is an evolution of HPLC that utilizes columns with smaller particle sizes (typically under 2 µm) and operates at much higher pressures. researchgate.net This results in significantly improved resolution, higher sensitivity, and shorter analysis times compared to conventional HPLC. researchgate.net

A UHPLC-tandem mass spectrometry (UHPLC-MS/MS) method has been developed for the simultaneous analysis of 24 different PAs, including this compound-type compounds, in food matrices like honey, milk, and tea. nih.govmdpi.com These methods demonstrate high sensitivity, with limits of detection (LODs) often in the range of 0.015–0.75 µg/kg. mdpi.com The separation is typically achieved on a C18 column using a gradient elution with a mobile phase consisting of water and methanol, both containing a small amount of formic acid to improve peak shape and ionization efficiency. nih.govmdpi.com

Table 2: Example of a UHPLC-MS/MS Gradient Program for PA Analysis mdpi.com

| Time (minutes) | Mobile Phase A (%) (Water + 0.1% Formic Acid) | Mobile Phase B (%) (Methanol + 0.1% Formic Acid) |

| 0–1 | 95 | 5 |

| 1–10 | 95 → 20 | 5 → 80 |

| 10–14 | 20 | 80 |

| 14–15 | 20 → 95 | 80 → 5 |

| 15–16 | 95 | 5 |

This program runs at a flow rate of 0.3 mL/min with a total analysis time of 16 minutes. mdpi.com

Table 3: Characteristic Mass Fragment Ions for PA Identification

| Pyrrolizidine Alkaloid Type | Characteristic Fragment Ions (m/z) in Positive Mode MS |

| Retronecine-type | 120 and 138 researchgate.netnih.gov |

| This compound-type | 150 and 168 researchgate.netnih.gov |

| Platynecine-type | 122 and 140 researchgate.net |

Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), can be used for the analysis of pyrrolizidine alkaloids. nih.gov However, its application to compounds like this compound has notable limitations. PAs are generally not volatile enough for direct GC analysis, which requires a cumbersome chemical derivatization step to increase their volatility. mdpi.com Furthermore, the high temperatures used in the GC injector can lead to the thermal decomposition of these relatively unstable compounds, compromising the accuracy of the analysis. nih.gov Due to these challenges, LC-MS techniques are more widely and simply applied for PA research. mdpi.com

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) serves as a fundamental analytical technique for the separation and preliminary identification of compounds. farmaciajournal.com In the context of this compound and other pyrrolizidine alkaloids (PAs), TLC is a valuable tool for screening plant extracts and monitoring purification processes due to its simplicity, speed, and low cost. farmaciajournal.comlibretexts.org

The separation on a TLC plate is governed by the principle of differential partitioning of the analyte between a solid stationary phase (commonly silica (B1680970) gel) and a liquid mobile phase (the eluent). ualberta.camasterorganicchemistry.com The stationary phase is typically polar, while the mobile phase can be a single solvent or a mixture of solvents with varying polarities. masterorganicchemistry.com For alkaloids, which are basic compounds, the mobile phase often includes a small amount of a base, such as ammonia or diethylamine, to prevent spot tailing and improve separation. libretexts.org

The movement of a compound on the TLC plate is quantified by its Retention Factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. ualberta.cawisc.edu

Rf = (distance traveled by the sample) / (distance traveled by the solvent front) ualberta.ca

The Rf value is influenced by several factors, including the specific stationary phase, the composition of the mobile phase, the thickness of the layer, temperature, and chamber saturation. ualberta.ca Generally, less polar compounds travel further up the plate, resulting in a higher Rf value, while more polar compounds have a stronger affinity for the stationary phase and exhibit lower Rf values. wisc.eduresearchgate.net

While specific Rf values for this compound are dependent on the exact chromatographic conditions, a common approach for the analysis of PAs involves using silica gel plates and a mobile phase consisting of a mixture of solvents like chloroform (B151607), methanol, and ammonia. libretexts.org Visualization of the separated spots can be achieved by spraying with specific reagents, such as Dragendorff's reagent, which produces colored spots with alkaloids, or by using TLC plates with a fluorescent indicator that allows for detection under UV light. wisc.edu

Table 1: Factors Influencing Rf Value in TLC

| Factor | Effect on Rf Value |

| Mobile Phase Polarity | Increased polarity generally increases the Rf value. wisc.edu |

| Stationary Phase Polarity | More polar stationary phases decrease the Rf value for polar compounds. |

| Compound Polarity | Less polar compounds exhibit higher Rf values. researchgate.net |

| Temperature | Higher temperatures can lead to an increase in Rf values. ualberta.ca |

| Chamber Saturation | A saturated chamber generally results in higher and more reproducible Rf values. ualberta.ca |

| Layer Thickness | Thicker layers can cause the mobile phase to move slower, potentially decreasing the Rf value. ualberta.ca |

Spectrometric Detection and Identification Methods

Spectrometric techniques are indispensable for the structural elucidation and quantification of this compound. These methods provide detailed information about the molecular weight, fragmentation patterns, and structural features of the molecule.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is highly sensitive and provides critical information for identifying and quantifying this compound-type alkaloids. masterorganicchemistry.com In the analysis of pyrrolizidine alkaloids, MS is often coupled with a chromatographic separation technique like liquid chromatography (LC-MS). mdpi.com

Tandem mass spectrometry (MS/MS) adds another layer of specificity by allowing for the fragmentation of selected precursor ions and the analysis of the resulting product ions. libretexts.org This is particularly useful for distinguishing between different types of PAs. This compound-type PAs exhibit characteristic fragmentation patterns that differentiate them from other PAs like the retronecine-type. masterorganicchemistry.commdpi.com For instance, under certain MS/MS conditions, this compound-type PAs are known to produce characteristic fragment ions at m/z 150 and 168. masterorganicchemistry.comnih.gov

Precursor Ion Scan (PIS) for Specific Identification

Precursor Ion Scanning (PIS) is a specific MS/MS scan mode that is highly effective for the targeted identification of compounds that share a common structural fragment. msu.edu In this technique, the second mass analyzer (Q3) is set to detect a specific product ion, while the first mass analyzer (Q1) scans a range of precursor ions. wisc.eduyoutube.com Only the precursor ions that fragment to produce the selected product ion are detected. youtube.com

For the specific identification of this compound-type PAs, a PIS method can be developed to detect their characteristic product ions, such as m/z 150 and 168. nih.gov By scanning for the precursors that yield these specific fragments, researchers can selectively identify this compound-type alkaloids within a complex mixture, enhancing the specificity and sensitivity of the analysis. nih.gov This approach has been shown to be significantly more sensitive than previously published LC-MS methods. nih.gov

Multiple Reaction Monitoring (MRM) for Quantification

Multiple Reaction Monitoring (MRM) is a tandem mass spectrometry technique used for the highly selective and sensitive quantification of target analytes. researchgate.netnih.gov In an MRM experiment, the first mass analyzer (Q1) is set to select a specific precursor ion (e.g., the molecular ion of an this compound-type alkaloid), which is then fragmented in the collision cell (q2). inchem.org The second mass analyzer (Q3) is then set to monitor for a specific product ion resulting from the fragmentation. nih.govinchem.org This specific precursor-to-product ion transition is a highly selective marker for the target analyte. inchem.org

The high specificity of MRM reduces chemical noise and allows for accurate quantification even in complex matrices like plant extracts or food samples. researchgate.netnih.gov For the analysis of this compound-type PAs, specific MRM transitions can be established to quantify individual alkaloids. masterorganicchemistry.com This method is crucial for monitoring the levels of these toxic compounds in various products. nih.gov

Table 2: Characteristic Mass Spectrometric Data for this compound-Type PAs

| MS Technique | Ion Type | Characteristic m/z Values | Application |

| MS/MS | Product Ions | 150, 168 masterorganicchemistry.commdpi.comnih.gov | General Identification |

| PIS | Product Ions | 150, 168 nih.gov | Specific Identification |

| MRM | Precursor → Product | Analyte-specific transitions | Quantification |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of organic molecules, including this compound. scielo.brvscht.cz Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively. vscht.cz

Studies on this compound-type PAs, such as clivorine (B1239113) and ligularine (B1675384), using various NMR techniques have revealed that these alkaloids can exist in two different structural forms depending on the solvent. ualberta.cascielo.brvscht.cz In a nonpolar organic solvent like chloroform (CDCl₃), they exist in a non-ionized, monocyclic eight-membered ring form. ualberta.cavscht.cz However, in an aqueous solution (D₂O), they are found in an ionized form. scielo.brvscht.cz This structural duality helps to explain their unusual solubility in both nonpolar and aqueous media. vscht.cz The complete assignment of ¹H and ¹³C NMR spectra for this compound has been performed, providing a crucial reference for its identification.

Table 3: NMR Spectroscopic Features of this compound-Type PAs

| Nucleus | Solvent | Key Observation | Implication |

| ¹³C NMR | CDCl₃ | Chemical shift for C-8 is typical of an α,β-unsaturated carbonyl carbon. ualberta.cavscht.cz | Non-ionized, monocyclic structure. vscht.cz |

| ¹³C NMR | D₂O | Shielding effect observed for C-8, indicating interaction with the tertiary nitrogen. vscht.cz | Ionized form. vscht.cz |

| HMBC | D₂O | Long-range correlation between C-8 and the N-CH₃ protons. ualberta.ca | Confirms the ⁻O-C₈-N⁺-CH₃ linkage in the ionized form. ualberta.ca |

Development of High-Throughput Analytical Approaches

The widespread presence of this compound-type pyrrolizidine alkaloids (PAs) in the food chain and environment necessitates the development of analytical methods capable of processing a large number of samples rapidly and reliably. nih.govresearchgate.net High-throughput screening (HTS) methodologies, which leverage automation and advanced instrumentation, are crucial for effective monitoring and research. rsc.orgyoutube.comyoutube.com The primary focus has been on reducing sample preparation time and analytical run times without compromising sensitivity or selectivity.

The cornerstone of modern high-throughput analysis for PAs, including this compound, is Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC–MS/MS). nih.gov This technique offers significant advantages in speed and resolution over traditional HPLC methods. nih.gov The use of UHPLC allows for shorter run times and produces sharper chromatographic peaks, which enhances sensitivity and helps to mitigate matrix effects. nih.gov

A key development in high-throughput PA analysis is the combined use of Multiple Reaction Monitoring (MRM) and Precursor Ion Scan (PIS) modes within a single UPLC-MS/MS run. researchgate.net This dual approach allows for the simultaneous quantification of known target PAs and the screening for other potentially toxic PAs based on their characteristic fragmentation patterns. researchgate.net For this compound-type PAs, specific product ions are used for identification; the most characteristic fragment ions observed in positive mode mass spectra are at a mass-to-charge ratio (m/z) of 168, 150, and 122. researchgate.netpcom.eduresearchgate.net The detection of these ions allows for the specific identification of this PA subclass, even in the absence of individual reference standards. researchgate.netresearchgate.net

Research has focused on optimizing the parameters of UPLC-MS/MS systems to achieve high sensitivity and robustness for this compound analysis. nih.gov This includes the fine-tuning of mass spectrometer settings such as cone voltage, collision energy, and desolvation temperature to maximize the signal response for this compound's specific parent and product ions. nih.govresearchgate.net

Table 1: Optimized UPLC-MS/MS Parameters for this compound Analysis

This table summarizes typical mass spectrometry parameters optimized for the detection of this compound, based on findings from method development studies. nih.gov

| Parameter | Optimized Value/Range | Purpose |

|---|---|---|

| Parent Ion (Precursor) [M+H]⁺ | m/z 168.10 | Selects the protonated this compound molecule for fragmentation. |

| Product Ion (Fragment) | m/z 150, m/z 122 | Characteristic fragments used for confirmation and quantification. pcom.edu |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Efficiently ionizes basic compounds like alkaloids. nih.gov |

| Capillary Voltage | 3.5 kV | Optimizes the electrospray process for ion generation. nih.gov |

| Cone Voltage (CV) | 10–90 V | Optimized to ensure stable transmission of the parent ion. nih.gov |

| Collision Energy (CE) | 10–90 eV | Controls the fragmentation of the parent ion to produce product ions. nih.gov |

| Desolvation Temperature | 300–650 °C (Optimized at 600 °C) | Aids in solvent evaporation and analyte desolvation. nih.gov |

| Desolvation Gas Flow | 1000 L/h | Assists in the desolvation process. nih.gov |

The performance of these high-throughput methods has been rigorously validated across various complex matrices, including food, feed, and environmental samples. nih.govnih.govnih.gov Validation ensures that the methods are fit for purpose, providing accurate and reproducible results for large-scale monitoring applications. nih.gov

Table 2: Performance Characteristics of High-Throughput Analytical Methods for PAs

This table presents a range of validated performance metrics from different high-throughput methods developed for the analysis of pyrrolizidine alkaloids, including this compound-type compounds. nih.govnih.govresearchgate.netnih.gov

| Performance Metric | Reported Range/Value | Analytical Technique | Matrix Type |

|---|---|---|---|

| Limit of Detection (LOD) | 0.015–0.75 μg/kg | UHPLC-MS/MS | Tea, Honey, Milk nih.gov |

| Limit of Quantification (LOQ) | 1.83–2.82 ng/mL | DART-MS | Herbal Products, Milk researchgate.netnih.gov |

| Limit of Identification (LOI) | 0.6–30 µg/kg | UHPLC-HRMS/MS | Honey, Pollen, Tea nih.gov |

| Recovery | 64.5–112.2% | UHPLC-MS/MS | Tea, Honey, Milk nih.gov |

| Precision (RSD) | < 15% | UHPLC-MS/MS | Tea, Honey, Milk nih.gov |

| Linearity (Range) | 10–1000 ng/mL | DART-MS | Standard Solutions researchgate.netnih.gov |

Beyond the well-established LC-MS techniques, newer approaches aimed at further increasing throughput have been explored. Direct Analysis in Real-Time Mass Spectrometry (DART-MS) is an ambient ionization technique that allows for the rapid identification and determination of PAs in herbal and food samples with minimal to no sample preparation and without the need for chromatographic separation. researchgate.netnih.gov This method has been successfully applied to the analysis of representative PAs, demonstrating good linearity and low limits of detection, making it a promising tool for rapid, high-throughput screening assessments. researchgate.netnih.gov

The development of these advanced analytical platforms, combining streamlined sample preparation like solid-phase extraction (SPE) with rapid and sensitive detection, has been instrumental. nih.govnih.govnih.gov Such approaches enable the effective screening of hundreds of commercial samples, revealing broad contamination profiles and facilitating the monitoring of both regulated and untargeted PAs. nih.govnih.gov

Natural Occurrence and Ecological Context of Otonecine

Plant Families and Species Containing Otonecine-Type Pyrrolizidine (B1209537) Alkaloids

Pyrrolizidine alkaloids are found in approximately 3% of the world's flowering plants, with a significant concentration in a few key families. wikipedia.orgingentaconnect.com While PAs are widespread, the this compound-type alkaloids have a more specific distribution.

The Asteraceae family is a primary producer of pyrrolizidine alkaloids, particularly within the tribes Senecioneae and Eupatorieae. wikipedia.orgencyclopedia.pub The tribe Senecioneae is well-known for producing senecionine-type PAs, but several genera within this family are also sources of this compound-type alkaloids. encyclopedia.pub For instance, clivorine (B1239113), a representative this compound-type PA, has been identified in Ligularia hodgsonii. ingentaconnect.com Research has also characterized other this compound-type PAs from Ligularia species, such as otosenine, florosenine, and ligularidine. researchgate.netresearchgate.net The compound petasitenine (B1232291), another this compound-type PA, suggests its presence in the genus Petasites. inchem.org While the genus Senecio is a major source of various PAs, specific research has highlighted the diversity within the family. encyclopedia.pub

Table 1: this compound-Type PAs in Representative Asteraceae Species

| Genus | Species | This compound-Type Alkaloid(s) |

|---|---|---|

| Ligularia | L. hodgsonii | Clivorine |

| Ligularia | Not specified | Otosenine, Florosenine, Ligularidine |

| Petasites | Not specified | Petasitenine |

The Boraginaceae family is another major group of PA-producing plants. encyclopedia.pubmdpi.com Nearly all genera within this family are known to synthesize and store these alkaloids. mdpi.com The most commonly found PAs in Boraginaceae are of the lycopsamine (B1675737) and triangularine (B1232135) types. encyclopedia.pubnih.gov While PAs are a defining characteristic of the family, current research does not prominently feature the occurrence of this compound-type alkaloids in Boraginaceae. encyclopedia.pubmdpi.com

Within the Fabaceae family, the genus Crotalaria is a significant producer of PAs. wikipedia.orgencyclopedia.pub These species are typically known for containing 11-membered macrocyclic PAs of the monocrotaline (B1676716) type. encyclopedia.pubnih.gov However, chemical diversity exists within the genus. A study of Crotalaria species from Brazil identified PAs with this compound as the necine base as the primary alkaloids in a group of species related to the subsection Glaucae. researchgate.net

The Orchidaceae family also contains species that produce PAs. wikipedia.orgencyclopedia.pubnih.gov These are often of the phalaenopsine type, which may feature aromatic acids in their structure, a rare occurrence in other PA groups. researchgate.netnih.gov Some alkaloids from the Orchidaceae family are considered non-toxic. inchem.org The available scientific literature does not indicate that this compound-type PAs are a characteristic feature of this family.

This compound as a Plant Defense Chemical Against Herbivores and Pathogens